(4-Cyclopropylthiadiazol-5-yl)methanamine

Descripción

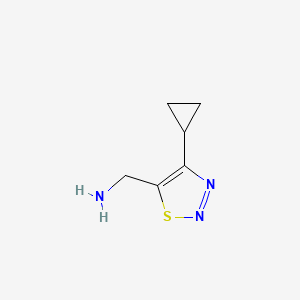

"(4-Cyclopropylthiadiazol-5-yl)methanamine" is a heterocyclic organic compound featuring a thiadiazole ring substituted with a cyclopropyl group at the 4-position and a methanamine moiety at the 5-position. Thiadiazoles are sulfur- and nitrogen-containing aromatic heterocycles known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The cyclopropyl group enhances lipophilicity and metabolic stability, while the methanamine side chain may contribute to interactions with biological targets, such as enzymes or receptors.

Propiedades

IUPAC Name |

(4-cyclopropylthiadiazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c7-3-5-6(4-1-2-4)8-9-10-5/h4H,1-3,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXZKEVWAKRMCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(SN=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropylthiadiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

(4-Cyclopropylthiadiazol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Aplicaciones Científicas De Investigación

(4-Cyclopropylthiadiazol-5-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.

Mecanismo De Acción

The mechanism of action of (4-Cyclopropylthiadiazol-5-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the thiadiazole ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between "(4-Cyclopropylthiadiazol-5-yl)methanamine" and related compounds:

Key Comparisons

Core Heterocycle Differences Thiadiazole vs. Thiazolidinone: The thiadiazole core in the target compound lacks the ketone group present in thiazolidinones (e.g., compound 2 in ). Benzimidazole vs. Thiadiazole: Benzimidazole-based methanamines () exhibit planar aromatic systems, favoring intercalation or enzyme inhibition, whereas thiadiazoles may engage in sulfur-mediated interactions .

Synthetic Strategies The synthesis of compound 2 () involves a multi-component reaction (MCR) with cyclopropylamine in excess, avoiding base catalysts. This method could theoretically be adapted for the target compound by substituting rhodanine with a thiadiazole precursor.

Biological Activity Antimicrobial Potential: Compound 2 (thiazolidinone derivative) shows broad-spectrum antimicrobial activity, suggesting that the cyclopropyl group and methanamine side chain in the target compound may similarly enhance bioactivity . Agricultural Applications: Benzimidazole-methanamines () affect wheat germination, highlighting the role of substituents (e.g., chlorophenyl vs. cyclopropylthiadiazole) in modulating biological effects across domains .

Tautomerism and Stability Compound 2 exhibits prototropic amino/imino tautomerism, which may influence its reactivity and binding. The rigid thiadiazole core in the target compound likely reduces such tautomerism, improving metabolic stability .

Actividad Biológica

(4-Cyclopropylthiadiazol-5-yl)methanamine is an organic compound belonging to the thiadiazole family, characterized by its unique cyclopropyl and thiadiazole structures. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C6H9N3S

- IUPAC Name: this compound

- CAS Number: 1493472-10-8

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound features an amine group that can form hydrogen bonds with various biological molecules, while the thiadiazole ring facilitates diverse chemical interactions that can modulate enzyme or receptor activities.

Target Interactions

The compound's mechanism involves:

- Hydrogen Bonding: The amine group interacts with biological macromolecules.

- Chemical Interactions: The thiadiazole ring can participate in electron transfer and coordination with metal ions, influencing enzymatic reactions.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds within the thiadiazole class, including this compound, possess antimicrobial properties. These compounds have demonstrated effectiveness against various bacterial strains, likely due to their ability to disrupt cellular processes .

Anticancer Properties

Emerging research suggests potential anticancer applications for this compound. It has been observed to inhibit tumor cell proliferation in vitro, with mechanisms that may involve apoptosis induction and cell cycle arrest. This aligns with findings from related compounds in the thiadiazole family known for their cytotoxic effects against cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study investigated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, supporting its potential as a novel antimicrobial agent .

- Cytotoxicity Assays : In vitro assays on human cancer cell lines (e.g., HeLa, MCF-7) showed that treatment with this compound resulted in decreased cell viability and increased apoptosis markers, indicating its potential as an anticancer agent .

- Mechanistic Insights : Further mechanistic studies revealed that the compound interacts with lipid membranes, leading to membrane permeabilization—a critical factor in its cytotoxicity against cancer cells .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar thiadiazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Hydrogen bonding, membrane interaction |

| (4-Cyclopropyl-1,2,3-thiadiazol-5-yl)methanamine | Moderate | Yes | Enzyme inhibition |

| (4-Cyclopropyl-1,3,4-thiadiazol-5-yl)methanamine | Yes | Moderate | Disruption of metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.